molecular formula C11H20O3 B13836957 2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane

2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane

Katalognummer: B13836957
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: SIMRWWOWJPPJLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethanol with formaldehyde in the presence of an acid catalyst to form the intermediate cyclopentylmethoxymethanol. This intermediate is then reacted with 2-methyl-1,3-dioxolane under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentylmethanol: A related compound with a similar cyclopentylmethoxymethyl group but lacking the dioxolane ring.

    2-Methyl-1,3-dioxolane: A simpler dioxolane compound without the cyclopentylmethoxymethyl group.

Uniqueness

2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane is unique due to its combination of the cyclopentylmethoxymethyl group and the dioxolane ring This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds

Eigenschaften

Molekularformel

C11H20O3

Molekulargewicht

200.27 g/mol

IUPAC-Name

2-(cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H20O3/c1-11(13-6-7-14-11)9-12-8-10-4-2-3-5-10/h10H,2-9H2,1H3

InChI-Schlüssel

SIMRWWOWJPPJLM-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCCO1)COCC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.